molecular formula C11H11N3 B11907140 7,8,9,10-Tetrahydropyrido[2,3-C][1,5]naphthyridine CAS No. 923012-55-9

7,8,9,10-Tetrahydropyrido[2,3-C][1,5]naphthyridine

Cat. No.: B11907140
CAS No.: 923012-55-9
M. Wt: 185.22 g/mol
InChI Key: GLLZBUARIYKPSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7,8,9,10-Tetrahydropyrido[2,3-C][1,5]naphthyridine: is a heterocyclic compound that belongs to the class of naphthyridines. This compound is characterized by its fused ring structure, which includes a pyridine ring and a naphthyridine ring. It has garnered significant interest in the field of medicinal chemistry due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7,8,9,10-Tetrahydropyrido[2,3-C][1,5]naphthyridine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, a catalytic method using metal-organic frameworks has been reported to facilitate the synthesis of tetrahydropyrido derivatives . The reaction typically involves the condensation of suitable starting materials, such as pyridine derivatives and aldehydes, under controlled temperature and solvent-free conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized catalytic processes. The use of metal-organic frameworks as catalysts can enhance the efficiency and yield of the reaction, making it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 7,8,9,10-Tetrahydropyrido[2,3-C][1,5]naphthyridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to introduce oxygen-containing functional groups into the compound.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups within the compound.

    Substitution: Substitution reactions can be carried out using nucleophilic or electrophilic reagents to replace specific atoms or groups within the compound.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or ketone derivatives, while reduction reactions may produce amine or alcohol derivatives.

Scientific Research Applications

7,8,9,10-Tetrahydropyrido[2,3-C][1,5]naphthyridine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 7,8,9,10-Tetrahydropyrido[2,3-C][1,5]naphthyridine involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

The uniqueness of 7,8,9,10-Tetrahydropyrido[2,3-C][1,5]naphthyridine lies in its specific ring fusion and potential biological activities, which distinguish it from other naphthyridine derivatives.

Properties

CAS No.

923012-55-9

Molecular Formula

C11H11N3

Molecular Weight

185.22 g/mol

IUPAC Name

7,8,9,10-tetrahydropyrido[2,3-c][1,5]naphthyridine

InChI

InChI=1S/C11H11N3/c1-3-8-10(12-5-1)7-14-9-4-2-6-13-11(8)9/h2,4,6-7,12H,1,3,5H2

InChI Key

GLLZBUARIYKPSA-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C3C(=NC=C2NC1)C=CC=N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.